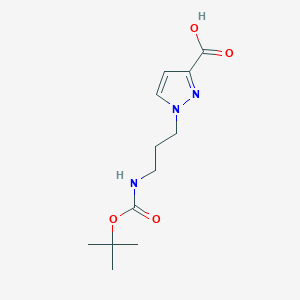
1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for protecting amines . It’s often used because it’s stable under a variety of conditions and can be removed under mildly acidic conditions .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . In the case of amino acid ionic liquids (AAILs), they can be synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids .Molecular Structure Analysis
The Boc group consists of a carbonyl group bonded to an oxygen, which is bonded to a tert-butyl group . This structure allows it to effectively protect amines during synthesis .Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, which allows the amine it was protecting to participate in further reactions . In the case of AAILs, they can be used as starting materials in dipeptide synthesis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives, like 1H-pyrazole-3-carboxamides and -3-carboxylates, demonstrating its versatility in forming structurally diverse molecules. These derivatives are synthesized using reactions with binucleophiles such as diaminoethane and diamino-propane, leading to products with potential pharmaceutical applications (Yıldırım, Kandemirli, & Akçamur, 2005).
Pharmaceutical Synthesis and Applications
- A study reports the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from a starting material closely related to the compound . These derivatives have shown significant anti-microbial activities, highlighting the compound's potential in developing novel antibacterial agents (Pund et al., 2020).
- The compound has been used in the development of guanidines and guanidinylated peptides, which have substantial therapeutic potential. Its utility in guanidinylation reactions, both in solution-phase and solid-phase conversions, underscores its importance in peptide synthesis and pharmaceutical research (Wester, Björkling, & Franzyk, 2021).
Mecanismo De Acción
Target of Action
It’s known that the compound is used in the synthesis of dipeptides , suggesting that its targets could be peptide bonds in proteins or enzymes involved in peptide synthesis.
Mode of Action
The compound, being a tert-butyloxycarbonyl-protected amino acid ionic liquid (Boc-AAIL), interacts with its targets through a series of chemical reactions. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests that the compound may interact with its targets by forming amide bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . Dipeptides are small proteins that play crucial roles in various biochemical pathways, including protein synthesis and degradation, signal transduction, and immune response. By contributing to the formation of dipeptides, the compound indirectly affects these biochemical pathways and their downstream effects.
Pharmacokinetics
It’s known that all boc-aails are miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The compound’s action results in the formation of dipeptides . Dipeptides have various molecular and cellular effects, depending on their specific amino acid sequences. They can act as signaling molecules, regulate enzyme activity, or serve as building blocks for larger proteins.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be enhanced at high temperatures . Therefore, the compound’s action environment, including temperature and moisture levels, can significantly impact its effectiveness and stability.
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-6-4-7-15-8-5-9(14-15)10(16)17/h5,8H,4,6-7H2,1-3H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVCTGZFUAZUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137991-87-6 |
Source


|
| Record name | 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2465134.png)
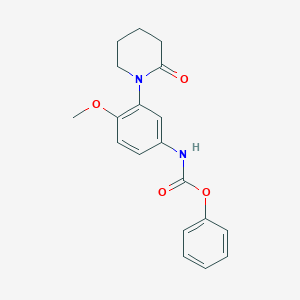
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2465138.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)
![8-(4-benzylpiperidin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465144.png)
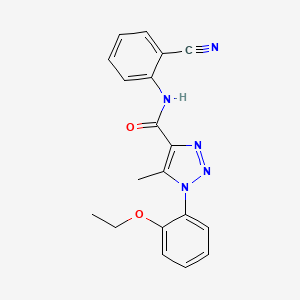
![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2465146.png)
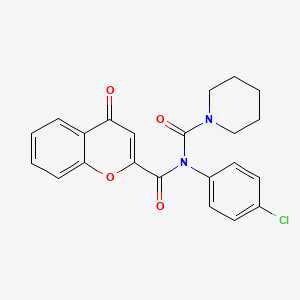
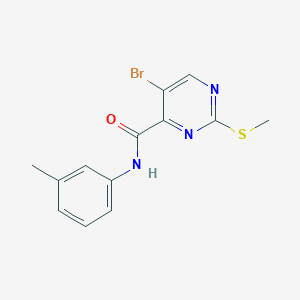

![4-[5-(tert-butylamino)-6-(2-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2465151.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-cyanophenyl)acetamide](/img/structure/B2465153.png)